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Compound of Interest

Compound Name: Noctran

Cat. No.: B1195425

Introduction

Noctran was a combination pharmaceutical product indicated for the treatment of insomnia. Its
therapeutic effects stemmed from three active ingredients: Clorazepate dipotassium, a long-
acting benzodiazepine; Acepromazine, a phenothiazine-derived neuroleptic; and Potassium
Nitrate.[1][2] This guide provides an in-depth summary of the available preclinical toxicological
data for each of these constituent compounds, focusing on quantitative data, experimental
methodologies, and relevant biological pathways. The information is intended for researchers,
scientists, and professionals involved in drug development and safety assessment.

Clorazepate Dipotassium

Clorazepate dipotassium is a benzodiazepine that acts as a prodrug.[3] It is rapidly converted
into its active metabolite, desmethyldiazepam (nordiazepam), in the gastrointestinal tract.[3][4]
This active metabolite is responsible for the anxiolytic, sedative, anticonvulsant, and muscle
relaxant properties of the drug.[3]

Mechanism of Action: GABAergic Pathway

The primary mechanism of action for clorazepate's active metabolite, desmethyldiazepam, is
the potentiation of the neurotransmitter gamma-aminobutyric acid (GABA), the main inhibitory
neurotransmitter in the central nervous system (CNS).[5][6] Desmethyldiazepam binds to a
specific allosteric site on the GABA-A receptor, distinct from the GABA binding site itself.[4][7]
This binding increases the affinity of GABA for its receptor, leading to an increased frequency of
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chloride (CI~) channel opening.[3][4] The subsequent influx of chloride ions hyperpolarizes the
neuron, making it less excitable and resulting in CNS depression.[4][6]
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Caption: Clorazepate's GABA-A receptor modulation pathway.

Preclinical Toxicology Data

Toxicological studies for clorazepate have been conducted in various animal models to
determine its safety profile. Acute toxicity is primarily characterized by CNS depression,

including sedation and ataxia.

Table 1: Acute Toxicity of Clorazepate Dipotassium
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] Route of ]
Species . . Endpoint Value Reference(s)
Administration

Rat Oral LDso 1320 mg/kg [71[8][9][10]
Rat Oral Sedative Dose 32 mg/kg [81[9][10]
Mouse Oral LDso 700 mg/kg [11]
Mouse Intraperitoneal LDso 290 mg/kg [11]
Monkey Oral LDso >1600 mg/kg* [8][9][10]
Sedative (Ataxia)
Monkey Oral 7.5 mg/kg [81[9][10]
Dose
Aggression
Monkey Oral ) 0.25 mg/kg [81[9][10]
Reduction

*Could not be determined due to the emetic effect of large doses.[3][9]

Long-term studies have also been performed. A 22-month study in dogs receiving up to 75
mg/kg orally resulted in drug-related liver changes, including increased weight and cholestasis
with minimal hepatocellular damage.[12][13] In contrast, a 52-week study in rhesus monkeys
with doses up to 36 mg/kg daily showed no damage to liver function or structure.[12][13]

Experimental Protocols

Acute Oral Toxicity (LDso) Study Protocol (General Rodent Model)

This protocol outlines a general methodology for determining the median lethal dose (LDso)
based on standard preclinical testing guidelines.[14][15][16]
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Caption: Generalized workflow for an acute oral toxicity study.
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o Test System: Wistar rats, typically 5-6 weeks old, are used. Animals are housed in controlled
conditions (temperature, humidity, light cycle) and acclimatized for at least 5 days.[17]

e Dose Administration: The test substance (clorazepate dipotassium) is administered orally via
gavage. A vehicle control group receives the vehicle alone. Multiple dose groups are used to
establish a dose-response relationship.

o Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., sedation,
ataxia, respiratory changes), and changes in body weight for 14 days post-administration.
[14][15]

o Pathology: At the end of the observation period, all surviving animals are euthanized. A full
gross necropsy is performed on all animals (including those that died during the study).
Target organs may be collected, weighed, and preserved for histopathological examination.
[17]

» Data Analysis: The LDso value and its 95% confidence interval are calculated using
appropriate statistical methods, such as probit analysis.

Acepromazine

Acepromazine is a phenothiazine derivative used primarily in veterinary medicine as a sedative
and tranquilizer.[18][19] It exerts its effects by antagonizing several neurotransmitter receptors
in the CNS.

Mechanism of Action: Multi-Receptor Antagonism

Acepromazine's primary sedative and neuroleptic effects are attributed to its antagonism of
dopamine D2 receptors in the CNS.[18][20] By blocking these receptors, it reduces
spontaneous motor activity and produces a calming effect.[20][21] Additionally, acepromazine
acts as an antagonist at other receptors, which contributes to its broader pharmacological
profile and side effects.[18][20] These include:

o oa1-adrenergic receptors: Blockade leads to vasodilation and potential hypotension.[20]

» Hi histamine receptors: Contributes to sedative and antiemetic effects.[20]
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e Muscarinic cholinergic receptors: Antagonism can cause anticholinergic effects like dry
mouth.[20]
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Caption: Acepromazine's multi-receptor antagonist mechanism.

Preclinical Toxicology Data

Acute toxicity data for acepromazine is available from studies in rodents.

Table 2: Acute Toxicity of Acepromazine

] Route of ]
Species L . Endpoint Value Reference(s)
Administration
Rat Oral LDso 400 mglkg [22][23][24]
Mouse Oral LDso 270 mg/kg [23][25]

| Mouse | Subcutaneous | LDso | 175 mg/kg |[22] |
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Experimental Protocols

Subchronic (90-Day) Oral Toxicity Study Protocol (General Rodent Model)

This protocol describes a general methodology for evaluating the effects of repeated exposure
to a substance over a 90-day period, based on regulatory guidelines.[26][27][28]

o Test System: Rodent species (e.g., Sprague-Dawley rats), with at least 20 animals per sex
per group.[26] A control group and a minimum of three dose levels are used.

» Dose Administration: The test substance (acepromazine) is typically administered daily,
seven days a week, mixed in the diet, drinking water, or by gavage.[27]

¢ In-Life Observations:

o

Clinical Signs: Observed daily.

[¢]

Body Weight and Food Consumption: Measured weekly.

Ophthalmology: Examinations performed pre-study and at termination on control and high-

[¢]

dose groups.[26]

Clinical Pathology: Hematology, clinical chemistry, and urinalysis are conducted at multiple

o

time points (e.g., pre-study, mid-study, and termination).[26]

o Terminal Procedures: At the end of the 90-day period, animals are euthanized. A full gross
necropsy is performed, and major organs are weighed.

» Histopathology: A comprehensive set of tissues from all animals in the control and high-dose
groups is examined microscopically. Target organs identified are also examined in the lower-
dose groups.

o Data Analysis: Data are analyzed to determine the nature of any toxic effects, identify target
organs, and establish a No-Observed-Adverse-Effect Level (NOAEL).

Potassium Nitrate
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Potassium nitrate (KNO3) is an inorganic salt. While nitrate itself is relatively non-toxic, its
metabolites, particularly nitrite, can pose health risks such as methemoglobinemia, a condition
where hemoglobin is less able to carry oxygen.[29]

Preclinical Toxicology Data

The toxicological profile of potassium nitrate indicates low acute toxicity via oral and dermal
routes.

Table 3: Acute Toxicity of Potassium Nitrate

. Route of .
Species L. . Endpoint Value Reference(s)
Administration

Rat Oral LDso >2000 mgl/kg [30]
Rat Oral LDso 3015 mg/kg [31][32][33]
Rat Oral LDso 3750 mg/kg [29]

| Rat | Dermal | LDso | >5000 mg/kg |[30] |

Studies on developmental toxicity have produced varied results. One study in Wistar rats found
no maternal or fetal toxicity when dams were fed diets with up to 2.5% KNOs during gestation.
[34] However, the second generation (F2) offspring from the 2.5% KNOs group showed some
malformations and slower growth, suggesting potential toxicity in subsequent generations at
high doses.[34] Conversely, a long-term study in mice found that life-long supplementation with
potassium nitrate in drinking water had no detrimental effects on survival and was associated
with a lower level of age-related pathological changes in organs.[35] Another study in rats given
up to 135 mg/kg for 14 days showed no adverse effects on vital organs.[36]

Experimental Protocols

Developmental and Reproductive Toxicology (DART) Study Protocol (General Rodent Model)

This protocol outlines a general approach to assess the potential effects of a substance on
reproductive function and developing offspring.
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» Parental Generation (F0): Male and female animals are dosed for a specified period before
mating, during mating, and (for females) throughout gestation and lactation.

» Endpoints (F0): Mating performance, fertility, gestation length, and maternal behavior are
assessed.

» First Generation (F1): Offspring are evaluated for viability, body weight, developmental
landmarks, and any morphological abnormalities. A subset of F1 animals is selected and
raised to maturity.

o Second Generation (F2): The selected F1 animals are mated to produce the F2 generation.
The F2 offspring are evaluated similarly to the F1 generation.

o Pathology: Gross and microscopic examinations are performed on parental animals and
offspring to identify any treatment-related changes in reproductive and other organs.

Disclaimer: This document is a summary of publicly available preclinical data and is intended
for informational purposes for a scientific audience. Noctran is a discontinued medication, and
this guide does not constitute medical advice or an endorsement of its use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Haute Autorité de Santé - NOCTRAN (clorazépate/acéprométazine/acépromazine) [has-
sante.fr]

2. Noctran : Uses, Side Effects, Interactions, Dosage and more | Farmaco UAE
[farmacoinc.com]

3. Clorazepate - Wikipedia [en.wikipedia.org]

4. What is the mechanism of Clorazepate Dipotassium? [synapse.patsnap.com]

5. drugs.com [drugs.com]

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b1195425?utm_src=pdf-body
https://www.benchchem.com/product/b1195425?utm_src=pdf-custom-synthesis
https://www.has-sante.fr/jcms/pprd_2985155/fr/noctran-clorazepate/aceprometazine/acepromazine
https://www.has-sante.fr/jcms/pprd_2985155/fr/noctran-clorazepate/aceprometazine/acepromazine
https://farmacoinc.com/uae/brand/noctran-10mg-075mg-75mg
https://farmacoinc.com/uae/brand/noctran-10mg-075mg-75mg
https://en.wikipedia.org/wiki/Clorazepate
https://synapse.patsnap.com/article/what-is-the-mechanism-of-clorazepate-dipotassium
https://www.drugs.com/monograph/clorazepate.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1195425?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

6. Clorazepate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect,
Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

7. Clorazepate Dipotassium | C16H11CIK2N204 | CID 167305 - PubChem
[pubchem.ncbi.nlm.nih.gov]

8. drugs.com [drugs.com]

9. Clorazepate Dipotassium Tablets USP, 3.75 mg, 7.5 mg, & 15 mg [dailymed.nIm.nih.gov]

10.
11.
12.
13.
14.
15.
16.
17.
18.
19.
20.
21.
22.
23.
24.

25

26.
27.
28.
29.
30.
31.
32.

accessdata.fda.gov [accessdata.fda.gov]

Clorazepate | C16H11CIN203 | CID 2809 - PubChem [pubchem.ncbi.nlm.nih.gov]
accessdata.fda.gov [accessdata.fda.gov]

e-lactancia.org [e-lactancia.org]

content.noblelifesci.com [content.noblelifesci.com]

catalog.labcorp.com [catalog.labcorp.com]

fda.gov [fda.gov]

2.6. Acute toxicity assay [bio-protocol.org]

Acepromazine | C19H22N20S | CID 6077 - PubChem [pubchem.ncbi.nim.nih.gov]
acepromazine [drugcentral.org]

What is the mechanism of Acepromazine? [synapse.patsnap.com]

Acepromazine - Wikipedia [en.wikipedia.org]

cdn.caymanchem.com [cdn.caymanchem.com]

northamerica.covetrus.com [northamerica.covetrus.com]

spectrumchemical.com [spectrumchemical.com]

. vedco.com [vedco.com]

Redbook 2000: IV.C.4.a. Subchronic Toxicity Studies with Rodents | FDA [fda.gov]
iccffeed.org [iccffeed.org]

Subchronic Toxicity Testing - Chronic Toxicity Studies | Altasciences [altasciences.com]
uwaterloo.ca [uwaterloo.ca]

19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

fishersci.co.uk [fishersci.co.uk]

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.pediatriconcall.com/drugs/clorazepate/1127
https://www.pediatriconcall.com/drugs/clorazepate/1127
https://pubchem.ncbi.nlm.nih.gov/compound/Clorazepate-Dipotassium
https://pubchem.ncbi.nlm.nih.gov/compound/Clorazepate-Dipotassium
https://www.drugs.com/pro/clorazepate.html
https://dailymed.nlm.nih.gov/dailymed/fda/fdaDrugXsl.cfm?setid=a6cc08b8-146e-430f-af39-8b866698b997&type=display
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2002/017105_S062_TRANXENE_AP.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/Clorazepate
https://www.accessdata.fda.gov/drugsatfda_docs/label/2010/017105s076lbl.pdf
https://e-lactancia.org/media/papers/Clorazepate-DS-Abbott2009.pdf
https://content.noblelifesci.com/blog/acute-and-repeated-dose-toxicity-studies
https://catalog.labcorp.com/toxicology/acute-toxicity
https://www.fda.gov/apology_objects/abuse-detection-apology.html
https://bio-protocol.org/exchange/minidetail?id=7954745&type=30
https://pubchem.ncbi.nlm.nih.gov/compound/Acepromazine
https://drugcentral.org/drugcard/73
https://synapse.patsnap.com/article/what-is-the-mechanism-of-acepromazine
https://en.wikipedia.org/wiki/Acepromazine
https://cdn.caymanchem.com/cdn/msds/27821m.pdf
https://northamerica.covetrus.com/Content/SDS/003847.pdf
https://www.spectrumchemical.com/media/sds/A1571_AGHS.pdf
http://www.vedco.com/images/SDS/VINV-ACEP-50ML.pdf
https://www.fda.gov/regulatory-information/search-fda-guidance-documents/redbook-2000-ivc4a-subchronic-toxicity-studies-rodents
https://iccffeed.org/wp-content/uploads/ICCF_GL_02-Subchronic-Toxicity-Step7.pdf
https://www.altasciences.com/preclinical-research-services/sub-chronic-toxicity-tests
https://uwaterloo.ca/giga-to-nanoelectronics-centre/sites/default/files/uploads/files/potassiumnitrate.pdf
https://19january2021snapshot.epa.gov/sites/static/files/2015-05/documents/9530619.pdf
https://nrf.aux.eng.ufl.edu/_files/msds/2/POTASSIUM-NITRATE.pdf
https://www.fishersci.co.uk/chemicalProductData_uk/wercs?itemCode=BPE368-500
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1195425?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 33. fishersci.com [fishersci.com]

» 34. [Studies on the pharmacological bases of fetal toxicity of drugs. Ill. Fetal toxicity of
potassium nitrate in 2 generations of rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

e 35. mdpi.com [mdpi.com]
o 36. researchgate.net [researchgate.net]

» To cite this document: BenchChem. [Preclinical Toxicology of Noctran's Constituent
Compounds: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1195425#preclinical-toxicology-studies-of-noctran-s-
constituent-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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